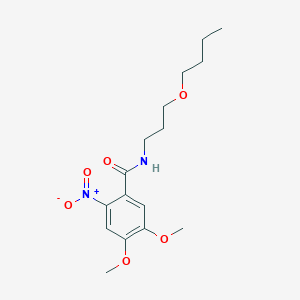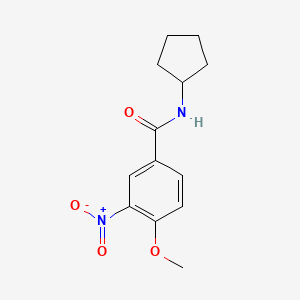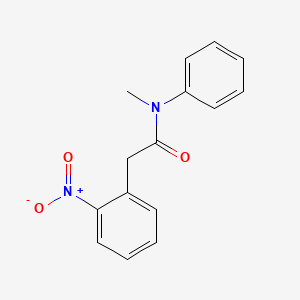![molecular formula C21H22N4O2 B11019911 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide](/img/structure/B11019911.png)
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the indole and benzimidazole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate benzimidazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole or benzimidazole rings.
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzimidazole moieties can bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.
2-(4-methoxy-1H-indol-1-yl)-N-[2-(1H-benzimidazol-1-yl)ethyl]acetamide: Similar structure but without the methyl group on the benzimidazole ring.
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide lies in its specific substitution pattern and the presence of both indole and benzimidazole moieties. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-15-23-17-6-3-4-7-19(17)25(15)13-11-22-21(26)14-24-12-10-16-18(24)8-5-9-20(16)27-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,26) |
InChI Key |
PCQZGPGJYPEJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B11019832.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(pyridin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11019835.png)

![ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B11019845.png)
![Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019849.png)
![3,3-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11019856.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019860.png)
![3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11019883.png)

![1-(1H-indazol-3-yl)-4-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11019900.png)

![3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide](/img/structure/B11019909.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019915.png)
![N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B11019940.png)
